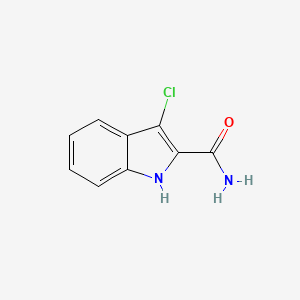![molecular formula C15H22N2O2 B7574525 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, also known as MPBP, is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized for its potential use as a pharmacological tool in studying the central nervous system. MPBP has been found to have a high affinity for certain receptors in the brain, making it a valuable tool for investigating the mechanisms of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. This means that it can activate these receptors to a certain extent, but not fully, which can help to elucidate the role of these receptors in neurological disorders.
Biochemical and Physiological Effects:
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been found to have several biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain. It has also been found to increase the release of acetylcholine, which is involved in learning and memory processes. These effects make 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid a valuable tool for investigating the role of neurotransmitters in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid in lab experiments is its high affinity for certain receptors in the brain, which makes it a valuable tool for investigating the mechanisms of neurological disorders. However, one of the limitations of using 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is that it is not highly selective for specific receptors, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, including the investigation of its potential use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid and its effects on neurotransmitter systems in the brain. Finally, the development of more selective derivatives of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid could help to overcome some of the limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid involves several steps, starting with the reaction of 2-methylphenylpiperazine with butyric anhydride to form the intermediate 4-(2-methylphenyl)piperazin-1-yl)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the desired amine to form the final product, 4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid.
Aplicaciones Científicas De Investigación
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been used extensively in scientific research as a pharmacological tool to investigate the mechanisms of various neurological disorders. It has been found to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a valuable tool for investigating the role of these receptors in neurological disorders such as schizophrenia and depression.
Propiedades
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-5-2-3-6-14(13)17-11-9-16(10-12-17)8-4-7-15(18)19/h2-3,5-6H,4,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYFZQSVJWOILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)





![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)